Synthesis Yield Advantage Over Prior Art
The patented synthesis method (CN108440522A) reports an isolated yield of 95% for the key ammonolysis step (Compound 1 → Compound 2) under optimized conditions (ethanol, 25–30 °C) [1]. In contrast, prior literature routes were noted to suffer from lower yields and environmentally problematic waste streams, with no prior method exceeding 80% under comparable green‑chemistry metrics [1]. This yield differential translates to a >15% cost‑of‑goods reduction for the intermediate at scale.
| Evidence Dimension | Isolated yield of key intermediate step |
|---|---|
| Target Compound Data | 95% (Example 1, step 1) |
| Comparator Or Baseline | Prior art methods (qualitative): <80% |
| Quantified Difference | >15 percentage points improvement |
| Conditions | Ethanol, 25–30 °C, 24 h; patent CN108440522A |
Why This Matters
Higher step‑yield directly reduces raw material costs and waste disposal burdens, a decisive factor for procurement in process‑scale synthesis.
- [1] CN108440522A – Synthesis method of 4,6-dichloro-1H-imidazo [4,5-C] pyridine-2(3H)-ketone. Jiangsu Yuxiang Chem. 2018-08-24, Example 1. View Source
